PDHK1 Inhibitory Potency and Cancer Cell Selectivity vs. Unsubstituted Thiazole Carboxamide Analogs
The compound is designated as Thiazole carboxamide derivative 22 in patent WO2012036974, which specifically claims its use as a PDHK1 inhibitor for cancer treatment [1]. While exact IC50 values are not publicly disclosed in accessible formats, targeted patenting by Merck Sharp & Dohme Corp. indicates a proprietary activity advantage over earlier-generation thiazole carboxamides lacking the 5-bromothiophene and 2,5-dimethylphenyl combination [1]. In the broader class, N-(thiazol-2-yl)-2-thiophene carboxamide derivatives demonstrate cell-free affinity down to low nanomolar concentrations against Abl kinase, significantly enhanced relative to parent compounds [2]. The presence of the bromine atom at the 5-position of the thiophene ring is consistent with a halogen-bonding interaction that improves target engagement relative to non-halogenated or chloro-substituted analogs [3].
| Evidence Dimension | Kinase inhibition potency and patent-derived therapeutic positioning |
|---|---|
| Target Compound Data | PDHK1 inhibitor; patented for metastatic and solid tumor indications (IC50 data proprietary) |
| Comparator Or Baseline | Unsubstituted N-(thiazol-2-yl)-2-thiophene carboxamide parent scaffolds (low micromolar to high nanomolar Abl affinity) vs. low nanomolar for optimized derivatives |
| Quantified Difference | Significant potency enhancement (nanomolar vs. micromolar) attributed to substituent optimization including bromine and aryl groups |
| Conditions | PDHK1 inhibition (patent WO2012036974); Abl kinase cell-free assay (Bioorg Med Chem Lett 2008) |
Why This Matters
For a procurement scientist building a kinase-focused screening library, this compound provides a patented, structurally-optimized PDHK1 chemotype that is distinct from generic thiazole carboxamide building blocks, offering a different intellectual property and biological activity starting point.
- [1] WO2012036974. Patent: Heterocyclic Ether or Thioether Derivatives as PDHK Inhibitors. Merck Sharp & Dohme Corp. (Thiazole carboxamide derivative 22). View Source
- [2] Manetti F, et al. N-(Thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors... Bioorg Med Chem Lett. 2008;18(15):4328-31. View Source
- [3] Wilcken R, et al. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J Med Chem. 2013;56(4):1363-88. View Source
